molecular formula C13H20N4 B11733030 3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine

3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11733030
M. Wt: 232.32 g/mol
InChI Key: LBWQXFPCWRWNFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a heterocyclic compound that contains both pyrazole and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the pyrazole ring: This can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Coupling of the pyrrole and pyrazole rings: This step involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to link the two heterocycles.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Materials Science: The compound is investigated for its potential use in organic electronics and as a building block for novel materials.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrrole-2-carboxylic acid
  • 1-methyl-1H-pyrazole-4-carboxylic acid
  • 1-methyl-1H-pyrrole-2-yl-methanol

Uniqueness

3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to its dual heterocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C13H20N4

Molecular Weight

232.32 g/mol

IUPAC Name

3-methyl-N-[(1-methylpyrrol-2-yl)methyl]-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C13H20N4/c1-10(2)17-9-13(11(3)15-17)14-8-12-6-5-7-16(12)4/h5-7,9-10,14H,8H2,1-4H3

InChI Key

LBWQXFPCWRWNFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=CN2C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.